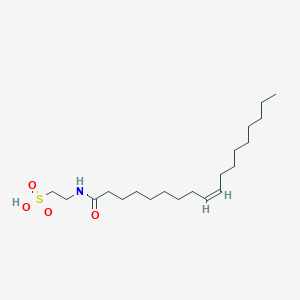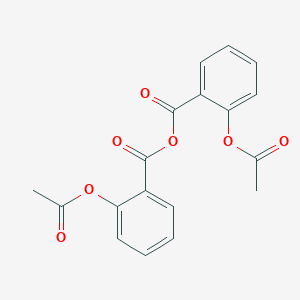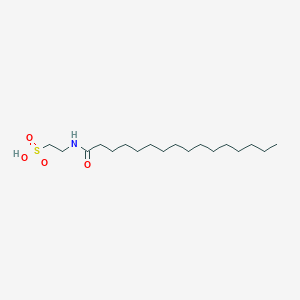
N-Palmitoyl Taurine
Übersicht
Beschreibung
N-Palmitoyl Taurine is a compound derived from taurine, a semi-essential amino acid found in the human body and various living creatures. Taurine plays a role in several physiological functions, but N-Palmitoyl Taurine specifically, has unique properties and applications in various fields.
Synthesis Analysis
Taurine can be synthesized using green bio-organic catalysts under environmentally friendly conditions. The Knoevenagel reaction between aldehydes and malononitrile, catalyzed by taurine, is one such method (Shirini & Daneshvar, 2016). Additionally, N-Protected 1-Substituted and 1,2-Disubstituted Taurines, which are important sulfur analogs of amino acids, have been synthesized from olefins and epoxides using N-benzyloxycarbonylamino alcohol thioacetates as key intermediates (Xu & Xu, 2004).
Molecular Structure Analysis
Taurine, as the base molecule, is a β-amino acid that does not form part of proteins or nucleic acids. It contains a unique structure involving a sulfonic acid group, which influences its physiological functions. Taurine derivatives like N-Palmitoyl Taurine may have variations in their structure to cater to specific biochemical needs.
Chemical Reactions and Properties
Taurine is involved in reactions such as bile acid formation, modulation of calcium flux, and conjugation reactions. It can react with hypochlorous acid in leucocytes to form N-chlorotaurine. These chemical properties are essential in understanding how N-Palmitoyl Taurine might behave in biological systems (Hansen, 2001).
Wissenschaftliche Forschungsanwendungen
Anti-convulsant, Anti-alcoholic, and Anti-cancer Agent : Taurine analogues, including N-Palmitoyl Taurine, have potential as anti-convulsant, anti-alcoholic, and anti-cancer agents (Gupta, Win, & Bittner, 2005).
Inflammatory Injury Prevention : Taurine chloramine, a compound related to taurine, has been found to protect cells from inflammatory injury by inhibiting specific signaling pathways (Kim & Kim, 2005).
Obesity and Metabolic Health : Taurine supplementation, in conjunction with nutritional counseling, has been observed to increase adiponectin levels and decrease markers of inflammation and lipid peroxidation in obese women (Rosa et al., 2014).
Brain Development : Taurine plays a significant role in brain development, including neuronal proliferation, stem cell proliferation, and differentiation, suggesting its potential direct use in clinical applications to improve brain development (Li, Gao, & Liu, 2017).
Mitochondrial Health : Taurine supplementation can protect against pathologies associated with mitochondrial defects, such as aging, mitochondrial diseases, metabolic syndrome, cancer, cardiovascular diseases, and neurological disorders (Jong, Sandal, & Schaffer, 2021).
Anti-obesity Effect : Taurine has been shown to alleviate high-fat diet-induced obesity, improve insulin sensitivity, and increase energy expenditure and adaptive thermogenesis in mice (Guo et al., 2019).
Diabetes Mellitus : Taurine has cytoprotective properties and is beneficial against type 1 and type 2 diabetes mellitus and their complications (Sirdah, 2015).
Neurological Disorders : Taurine has potential ameliorating effects against various neurological disorders like neurodegenerative diseases, stroke, epilepsy, and diabetic neuropathy, and plays a therapeutic role in neurodevelopmental disorders (Jakaria et al., 2019).
Hepatic Steatosis Prevention : Taurine protects against high-fat diet-induced hepatic steatosis by stimulating antioxidant levels, stimulating hepatic oxidation, and suppressing lipid synthesis (Morsy et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(hexadecanoylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJCYFKKSLKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561075 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Palmitoyl Taurine | |
CAS RN |
83982-06-3 | |
| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Palmitoyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



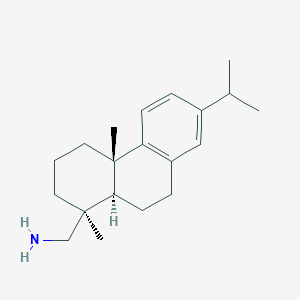


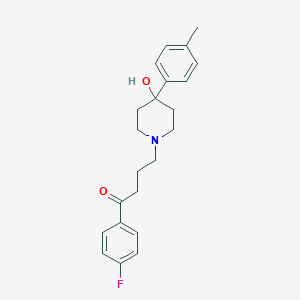

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
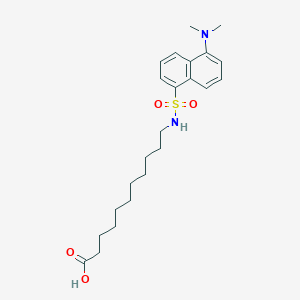

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)
